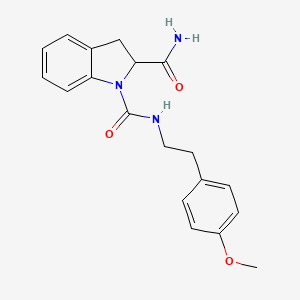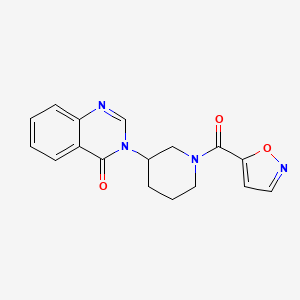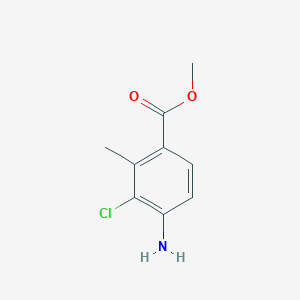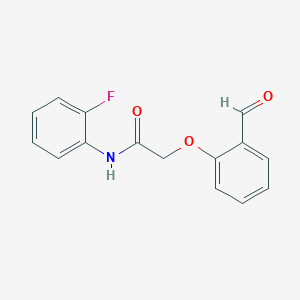
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indoline derivatives, which includes “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide”, has been studied extensively . One method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB) at high temperatures (200–230 °C) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis
The chemical reactions involving indoline derivatives have been studied in the context of developing new drug scaffolds . The indoline structure is used in drug design because of its special structure and properties .Physical And Chemical Properties Analysis
Indoline, the core structure of “this compound”, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptors
Indole carboxamides, such as those derived from indoline-2-carboxamide, have been studied for their potential as allosteric modulators of the cannabinoid receptor 1 (CB1). Optimization of chemical functionalities on indole carboxamides can significantly impact their binding affinity and cooperativity, leading to potent modulators with specific receptor interactions. Such compounds have applications in understanding receptor dynamics and could be potential therapeutic agents (Khurana et al., 2014).
Organic Synthesis and Catalysis
Indole carboxamides have been utilized in Rh(III)-catalyzed selective coupling reactions, showcasing the versatility of indole derivatives in organic synthesis. These reactions are critical for constructing complex molecular architectures, useful in drug discovery and material science. The mild and efficient conditions for diverse product formation highlight the importance of indole derivatives in synthetic chemistry (Zheng, Zhang, & Cui, 2014).
Bioreductive Prodrugs
N-substituted indole-2-carboxamides have been investigated as novel bioreductive prodrugs. These compounds undergo specific intramolecular reactions upon reduction, releasing active amine compounds. Such mechanisms are valuable in the design of targeted cancer therapies, where the prodrug is activated in the hypoxic environment of tumors (Sykes et al., 1999).
Drug Discovery and Molecular Biology
The study of indole-2-carboxamides extends into areas such as the development of selective histone deacetylase inhibitors. These compounds have shown potential in ameliorating Alzheimer's disease phenotypes, demonstrating the therapeutic potential of indole derivatives in neurodegenerative diseases. The ability to cross the blood-brain barrier and affect key biological pathways makes these compounds promising candidates for further drug development (Lee et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide” is not mentioned in the search results, indole-2-carboxamides have been studied for their antitubercular and antitumor activities . They target the mycobacterial membrane protein large 3 transporter (MmpL3) .
Direcciones Futuras
The future directions of research on indoline derivatives, including “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide”, involve the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Propiedades
IUPAC Name |
1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-15-8-6-13(7-9-15)10-11-21-19(24)22-16-5-3-2-4-14(16)12-17(22)18(20)23/h2-9,17H,10-12H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKJRZQNDBCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)



![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)

![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)


![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)
